NSC243928 mesylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

59988-01-1 |

|---|---|

分子式 |

C23H25N3O6S2 |

分子量 |

503.6 g/mol |

IUPAC名 |

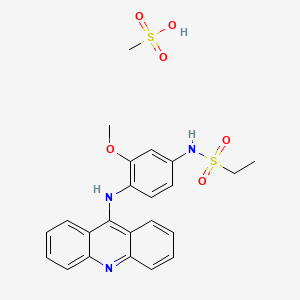

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]ethanesulfonamide;methanesulfonic acid |

InChI |

InChI=1S/C22H21N3O3S.CH4O3S/c1-3-29(26,27)25-15-12-13-20(21(14-15)28-2)24-22-16-8-4-6-10-18(16)23-19-11-7-5-9-17(19)22;1-5(2,3)4/h4-14,25H,3H2,1-2H3,(H,23,24);1H3,(H,2,3,4) |

InChIキー |

HPURJIOSFDKFBF-UHFFFAOYSA-N |

正規SMILES |

CCS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)OC.CS(=O)(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NSC243928 Mesylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC243928 mesylate is a novel small molecule demonstrating significant potential as an anti-cancer agent, particularly in challenging malignancies such as triple-negative breast cancer. Its mechanism of action is multifaceted, primarily revolving around the direct inhibition of the cancer-testis antigen Lymphocyte Antigen 6K (LY6K). This interaction disrupts a critical signaling pathway involving Aurora B kinase, leading to mitotic catastrophe and cell death. Furthermore, NSC243928 induces an immunogenic form of cell death, thereby stimulating an anti-tumor immune response. This guide provides a comprehensive overview of the molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: Targeting the LY6K-Aurora B Signaling Axis

The primary molecular target of NSC243928 is the protein Lymphocyte Antigen 6K (LY6K).[1] NSC243928 directly binds to LY6K, a protein highly expressed in various solid tumors and associated with poor patient outcomes.[1] This binding event is the initiating step in a cascade of intracellular events that ultimately lead to cancer cell demise.

The binding of NSC243928 to LY6K disrupts the downstream signaling pathway that involves Aurora B kinase.[2] Specifically, treatment with NSC243928 leads to a reduction in the phosphorylation of Aurora B at threonine 232 (T232).[1] Aurora B is a critical regulator of mitosis and cytokinesis. The inhibition of its activity through the disruption of the LY6K signaling axis results in several cellular defects, including:

-

Failed Cytokinesis: The process of cell division is halted, leading to the formation of multinucleated cells.[2]

-

DNA Damage: The disruption of proper cell cycle progression triggers DNA damage responses.[2]

-

Senescence and Apoptosis: Ultimately, the cellular damage and mitotic stress induce programmed cell death (apoptosis) and a state of irreversible cell cycle arrest (senescence).[2]

Signaling Pathway Diagram

References

- 1. Lymphocyte antigen 6K signaling to aurora kinase promotes advancement of the cell cycle and the growth of cancer cells, which is inhibited by LY6K-NSC243928 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NSC243928 Treatment Induces Anti-Tumor Immune Response in Mouse Mammary Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

NSC243928 Mesylate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC243928 is a small molecule inhibitor that has demonstrated significant anti-cancer properties. It functions by directly binding to Lymphocyte antigen 6K (LY6K), a protein overexpressed in various cancers and associated with poor patient outcomes. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of NSC243928 mesylate, a salt form of the parent compound. Detailed experimental protocols for the synthesis of the parent compound and relevant biological assays are provided, along with a structured summary of its biological activity. Signaling pathways and experimental workflows are illustrated to facilitate a deeper understanding of this promising therapeutic agent.

Discovery and Identification as a LY6K Binder

NSC243928 was identified as a direct binder of LY6K through a screening of the National Cancer Institute (NCI) small molecule library using a surface plasmon resonance (SPR) assay.[1][2][3] LY6K is a glycosylphosphatidylinositol (GPI)-anchored protein that is highly expressed in several cancer types, including cervical, breast, ovarian, lung, and head and neck cancers, while its expression in normal tissues is limited, making it an attractive therapeutic target.[1][2] The interaction between NSC243928 and LY6K was found to be specific, with no significant binding observed to other LY6 family members such as LY6D or LY6E.[1][2] This discovery established NSC243928 as a promising candidate for the development of targeted cancer therapies.

Synthesis of NSC243928 and its Mesylate Salt

The synthesis of NSC243928 (the free base) has been described in the literature.[4] The mesylate salt, this compound, is prepared by treating the free base with methanesulfonic acid. This salt form is often utilized in pharmaceutical development to improve properties such as solubility and stability.[5]

Synthesis of NSC243928 (Free Base)

An optimized, three-step synthesis for NSC243928 has been reported.[4] The process involves the synthesis of an intermediate, N-(4-amino-2-methoxyphenyl)ethanesulfonamide, followed by a coupling reaction with 9-chloroacridine (B74977).

Experimental Protocol:

Step 1: Synthesis of N-(2-methoxy-4-nitrophenyl)ethanesulfonamide

-

To a solution of 3-methoxy-4-nitroaniline (B176388) in a suitable solvent, add ethanesulfonyl chloride.

-

The reaction is stirred, and the resulting sulfonamide is isolated and purified.

Step 2: Synthesis of N-(4-amino-2-methoxyphenyl)ethanesulfonamide

-

The nitro group of N-(2-methoxy-4-nitrophenyl)ethanesulfonamide is reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

-

The resulting amine is then purified.

Step 3: Synthesis of N-[4-(acridin-9-ylamino)-3-methoxyphenyl]ethanesulfonamide (NSC243928)

-

The synthesized N-(4-amino-2-methoxyphenyl)ethanesulfonamide is coupled with 9-chloroacridine.[4]

-

This reaction is typically an acid-catalyzed nucleophilic aromatic substitution (SNAr).[4]

-

Specifically, N-(4-amino-2-methoxyphenyl)ethanesulfonamide (21.66 mmol) and 9-chloroacridine (21.66 mmol) are dissolved in N-methyl-2-pyrrolidone (NMP). A few drops of concentrated HCl are added, and the mixture is stirred for 4 hours at room temperature.[4]

-

The product is precipitated by the addition of ethyl acetate (B1210297), collected by filtration, and purified by reprecipitation from methanol (B129727) and ethyl acetate to yield NSC243928 as a red solid with a purity of >99%.[4]

Preparation of this compound

While a specific detailed protocol for the synthesis of this compound is not available in the reviewed literature, the general procedure for forming a mesylate salt from a free base is well-established.[6][7]

General Experimental Protocol:

-

Dissolve the free base of NSC243928 in a suitable organic solvent (e.g., isopropanol, dimethyl sulfoxide).[8][9]

-

Add a stoichiometric amount of methanesulfonic acid to the solution.[8]

-

The reaction mixture is typically stirred, and the mesylate salt precipitates out of the solution.

-

The resulting solid is collected by filtration, washed with a suitable solvent, and dried to yield this compound.

Biological Activity and Quantitative Data

This compound has demonstrated potent cell growth inhibitory activity against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.683 | MedchemExpress Product Page |

| Hs-578-T | Triple-Negative Breast Cancer | 7.309 | MedchemExpress Product Page |

| BT-549 | Triple-Negative Breast Cancer | 7.954 | MedchemExpress Product Page |

| OVCAR-8 | Ovarian Cancer | 4.167 | MedchemExpress Product Page |

Table 1: In Vitro Cytotoxicity of this compound

The binding affinity of the parent compound, NSC243928, to LY6K has been determined by surface plasmon resonance (SPR) with a dissociation constant (KD) of 1.9 µM ± 0.5.

Mechanism of Action

The anticancer activity of NSC243928 is mediated through its interaction with LY6K. The binding of NSC243928 to LY6K disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival.

LY6K Signaling Pathway and Inhibition by NSC243928

LY6K is known to be involved in signaling pathways that promote cell cycle progression and tumor growth. The interaction of NSC243928 with LY6K leads to the inhibition of these pathways, resulting in cancer cell death. The molecular mechanisms of NSC243928-induced cell death are still under investigation, but it has been shown that the effects are LY6K-dependent.[4]

Caption: Inhibition of LY6K signaling by this compound.

Experimental Workflow for Assessing Biological Activity

The biological activity of NSC243928 and its derivatives is typically assessed through a series of in vitro assays.

Caption: General workflow for synthesis and biological evaluation.

Key Experimental Protocols

Surface Plasmon Resonance (SPR) Assay for LY6K Binding

This assay is used to measure the direct binding of NSC243928 to the LY6K protein.

Protocol:

-

Recombinant full-length or mature LY6K protein is immobilized on a sensor chip.[1]

-

A series of concentrations of NSC243928 are flowed over the chip surface.

-

The binding events are detected in real-time as a change in the refractive index at the sensor surface, measured in response units (RU).

-

The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated to determine the binding affinity.[4]

Cell Viability Assay (e.g., MTT or CellTiter-Blue®)

These assays are used to determine the cytotoxic effects of NSC243928 on cancer cell lines.

General Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

A viability reagent (e.g., MTT, Resazurin) is added to each well.[10][11][12]

-

Living cells with active metabolism convert the reagent into a colored or fluorescent product.

-

The absorbance or fluorescence is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[11]

Conclusion and Future Directions

This compound is a promising anti-cancer agent that targets LY6K, a protein specifically overexpressed in many tumors. Its synthesis is achievable through a multi-step process, and its biological activity has been quantified against several cancer cell lines. The mechanism of action involves the direct inhibition of LY6K signaling, leading to cancer cell death. Further research is warranted to fully elucidate the downstream signaling pathways affected by NSC243928 and to evaluate its efficacy and safety in preclinical and clinical settings. The development of fluorophore and biotin-tagged derivatives of NSC243928 will aid in further mechanistic studies and in vivo imaging.[4]

References

- 1. Small Molecule Binds with Lymphocyte Antigen 6K to Induce Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small Molecule Binds with Lymphocyte Antigen 6K to Induce Cancer Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of fluorophore labeled or biotinylated anticancer small molecule NSC243928 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. KiloMentor: Preparation of Pharmaceutical Salts [kilomentor.blogspot.com]

- 8. researchgate.net [researchgate.net]

- 9. US20140221652A1 - Improved process for preparation of imatinib and its mesylate salt - Google Patents [patents.google.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

NSC243928 as a LY6K Inhibitor: A Technical Guide

Date: December 10, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lymphocyte antigen 6K (LY6K) is a glycosylphosphatidylinositol (GPI)-anchored protein whose expression is largely restricted to the testes in normal tissues but is significantly elevated in a variety of solid tumors, including breast, ovarian, lung, and cervical cancers.[1][2][3] This cancer-specific expression, coupled with its association with poor survival outcomes, positions LY6K as a compelling target for cancer therapy.[1][3] NSC243928 has been identified as a first-in-class small molecule that directly binds to LY6K, inhibiting its function and inducing cancer cell death.[1][2] This document provides an in-depth technical overview of NSC243928 as a LY6K inhibitor, summarizing the quantitative data, detailing the experimental protocols used for its characterization, and visualizing the key signaling pathways it disrupts.

Quantitative Data Summary

The inhibitory activity and binding affinity of NSC243928 have been quantified through various in vitro assays. The data are summarized below for clarity and comparison.

Table 1: In Vitro Efficacy of NSC243928

This table presents the half-maximal inhibitory concentration (IC50) values of NSC243928 across a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.683 | [4] |

| Hs-578-T | Triple-Negative Breast Cancer | 7.309 | [4] |

| BT-549 | Triple-Negative Breast Cancer | 7.954 | [4] |

| OVCAR-8 | Ovarian Cancer | 4.167 | [4] |

Table 2: Binding Affinity of NSC243928 for LY6K

This table details the equilibrium dissociation constant (KD), a measure of binding affinity, between NSC243928 and recombinant LY6K protein as determined by Surface Plasmon Resonance (SPR).

| Interacting Molecules | Method | KD | Reference |

| NSC243928 and LY6K | SPR | 1.9 μM (± 0.5) | [5] |

Mechanism of Action and Signaling Pathways

NSC243928 exerts its anti-cancer effects by directly binding to LY6K and disrupting multiple downstream signaling pathways crucial for cancer cell proliferation, survival, and immune evasion.[3][6] The small molecule specifically interacts with both the full-length and mature forms of LY6K, without significant binding to other LY6 family members like LY6D or LY6E, demonstrating its specificity.[1][2]

Disruption of the LY6K-Aurora B Kinase Axis

A novel role for LY6K has been identified in the regulation of mitosis and cytokinesis through its interaction with the Aurora B kinase signaling axis.[3][7] NSC243928 binding to LY6K disrupts this interaction.[3][8] This leads to a reduction in the phosphorylation of Aurora B kinase and its substrate, histone H3.[3] The functional consequences of this disruption include failed cytokinesis, the formation of multinucleated cells, accumulation of DNA damage (evidenced by increased phosphorylation of histone H2A.X), and subsequent cellular senescence and apoptosis.[3][7]

Inhibition of TGF-β and ERK Signaling

LY6K is a key component required for robust signaling through the Transforming Growth Factor-β (TGF-β) and ERK-AKT pathways, which are critical for cancer cell growth, invasion, and metastasis.[3][9][10] Studies have shown that LY6K directly binds to the TGF-β receptor I (TβRI) and is necessary for both endogenous and ligand-induced TGF-β/Smad signaling.[11][12] Similarly, LY6K promotes the activation of the Raf-1/MEK/ERK signaling cascade.[10] By inhibiting LY6K, NSC243928 effectively dampens these pro-tumorigenic pathways.[1][3]

Induction of an Anti-Tumor Immune Response

NSC243928 treatment has been shown to induce immunogenic cell death (ICD) and mount a systemic anti-tumor immune response in vivo.[4][13] Treatment reduces the population of immunosuppressive cells, such as polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs), while increasing the numbers of anti-tumor immune cells, including patrolling monocytes, NKT cells, and B1 cells.[13] This reprogramming of the tumor microenvironment from an immunosuppressive to an immune-active state is a key component of NSC243928's therapeutic effect.

Experimental Protocols

The characterization of NSC243928 as a LY6K inhibitor involved a series of standard and specialized experimental procedures. The general workflow is outlined below, followed by detailed representative protocols for key assays.

Drug Discovery and Validation Workflow

The identification and validation of NSC243928 followed a logical progression from initial screening to in vivo efficacy testing.

Surface Plasmon Resonance (SPR) for Binding Analysis

This protocol describes the method used to confirm and quantify the direct binding of NSC243928 to LY6K.[1][2]

-

Protein Immobilization:

-

Recombinant full-length or mature LY6K protein is purified.

-

A CM5 sensor chip (Biacore) is activated using standard amine coupling chemistry.

-

Purified LY6K is immobilized onto the surface of a flow cell on the sensor chip. A reference flow cell is prepared with the same surface chemistry but without the protein to serve as a control.

-

-

Analyte Preparation:

-

NSC243928 is serially diluted in an appropriate running buffer (e.g., HBS-EP) to create a range of concentrations.

-

-

Binding Measurement:

-

The running buffer is flowed continuously over both the reference and LY6K-immobilized flow cells to establish a stable baseline.

-

Each concentration of NSC243928 is injected over the flow cells for a defined period (association phase), followed by a return to flowing the running buffer (dissociation phase).

-

The change in the refractive index at the surface, measured in Resonance Units (RU), is recorded in real-time to generate a sensorgram.

-

-

Data Analysis:

-

The reference flow cell data is subtracted from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 kinetics) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Cell-Titer Blue® Cell Viability Assay

This assay was used to determine the IC50 of NSC243928 and to confirm its LY6K-dependent activity.[1][2]

-

Cell Plating:

-

Cancer cells (e.g., MDA-MB-231, HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. For mechanism validation, parallel plates of control cells and LY6K-knockdown cells are used.

-

-

Compound Treatment:

-

A serial dilution of NSC243928 is prepared in culture medium.

-

The medium from the cell plates is removed, and the medium containing various concentrations of NSC243928 is added. Control wells receive medium with vehicle (e.g., DMSO) only.

-

Plates are incubated for a specified duration (e.g., 24 hours) at 37°C.[1]

-

-

Assay Procedure:

-

Following incubation, CellTiter-Blue® Reagent is added directly to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[14]

-

The plates are incubated for an additional 1-4 hours at 37°C, allowing viable cells to convert the resazurin (B115843) dye to the fluorescent resorufin.[14]

-

-

Data Acquisition and Analysis:

-

Fluorescence is measured using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[14]

-

The fluorescence values are normalized to the vehicle-treated control wells to determine the percentage of cell viability.

-

The IC50 value is calculated by plotting the percent viability against the log of the drug concentration and fitting the data to a dose-response curve.

-

Western Blot for Signaling Pathway Analysis

This protocol is representative for analyzing the phosphorylation status of key proteins in the Aurora B kinase pathway following NSC243928 treatment.[2][3]

-

Cell Lysis:

-

Cells are treated with NSC243928 or vehicle for the desired time.

-

Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Lysates are cleared by centrifugation, and the protein concentration of the supernatant is determined using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel.

-

Proteins are separated by electrophoresis and then transferred to a PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated Aurora B, total Aurora B, phosphorylated Histone H3 (Ser10), and a loading control (e.g., GAPDH or β-actin).

-

The membrane is washed with TBST and then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

After final washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels and the loading control.

-

In Vivo Efficacy Studies in Syngeneic Mouse Models

These studies were performed to evaluate the anti-tumor activity of NSC243928 in an immune-competent setting.[4][15]

-

Animal Models:

-

Syngeneic mouse models are used, such as 4T1 triple-negative mammary tumor cells implanted in BALB/c mice or E0771 luminal B mammary tumor cells implanted in C57BL/6 mice.[4]

-

-

Tumor Implantation and Growth:

-

Treatment Regimen:

-

Mice are randomized into control (vehicle) and treatment groups.

-

NSC243928 is administered at a dose of 50 mg/kg.[4][15] The administration route can vary, for instance, an initial intravenous (IV) dose followed by subsequent intraperitoneal (IP) doses.[4][15]

-

Tumor size is measured regularly (e.g., every 2-3 days) with calipers, and tumor volume is calculated. Animal body weight is also monitored.

-

-

Endpoint Analysis:

-

At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Tumors and peripheral blood can be collected for further analysis, such as flow cytometry to characterize the immune cell populations or Western blotting to assess target engagement.[13]

-

-

Data Analysis:

-

Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to compare the tumor volumes and final tumor weights between the control and treated groups.

-

Conclusion

NSC243928 is a promising first-in-class inhibitor of LY6K with demonstrated anti-cancer activity. It acts through direct, specific binding to LY6K, leading to the disruption of critical signaling pathways involved in cell cycle progression (Aurora B), proliferation (ERK), and metastasis (TGF-β). Furthermore, NSC243928 effectively remodels the tumor microenvironment to foster an anti-tumor immune response. The quantitative data and established protocols provide a solid foundation for further preclinical and clinical development of NSC243928 and other LY6K-targeting therapies for difficult-to-treat cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Lymphocyte antigen 6K signaling to aurora kinase promotes advancement of the cell cycle and the growth of cancer cells, which is inhibited by LY6K-NSC243928 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NSC243928 Treatment Induces Anti-Tumor Immune Response in Mouse Mammary Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Article Review: Ly6E/K Signaling to TGF-beta Promotes Breast Cancer Progression, Immune Escape, and Drug Resistance: Novus Biologicals [novusbio.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Lymphocyte antigen 6K signaling to aurora kinase promotes advancement of the cell cycle and the growth of cancer cells, which is inhibited by LY6K-NSC243928 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of fluorophore labeled or biotinylated anticancer small molecule NSC243928 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Regulatory Mechanism of the LY6K Gene Expression in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LY6K depletion modulates TGF‐β and EGF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ly6E/K signaling to TGF-β promotes breast cancer progression, immune escape and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NSC243928 Treatment Induces Anti-Tumor Immune Response in Mouse Mammary Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: NSC243928 Mesylate and its Interaction with Target Protein LY6K

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of NSC243928 mesylate, a small molecule inhibitor targeting the Lymphocyte antigen 6K (LY6K) protein. This document details the quantitative analysis of its biological activity, the experimental protocols for assessing its binding, and the signaling pathways it modulates.

Core Focus: Target Binding and Biological Activity

This compound has been identified as a direct binder of the human lymphocyte antigen 6 (LY6) family member, LY6K.[1] This interaction is central to its anti-cancer properties, which include inducing cell death in a LY6K-dependent manner. The specificity of this binding has been demonstrated, with no significant interaction observed with other LY6 family members such as LY6D or LY6E.[1]

Quantitative Data Presentation

While a specific dissociation constant (Kd) for the direct binding of NSC243928 to LY6K is not publicly available in the reviewed literature, the biological potency of the compound has been quantified through half-maximal inhibitory concentration (IC50) values in various cancer cell lines. This data provides a functional measure of the compound's efficacy in inhibiting cancer cell growth.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.683[2] |

| Hs-578-T | Triple-Negative Breast Cancer | 7.309[2] |

| BT-549 | Triple-Negative Breast Cancer | 7.954[2] |

| OVCAR-8 | Ovarian Cancer | 4.167[2] |

These IC50 values indicate that this compound exhibits anti-proliferative activity in the low micromolar range against these cancer cell lines.

Experimental Protocols

The primary method used to determine the direct binding of NSC243928 to LY6K is Surface Plasmon Resonance (SPR).[1][3] This technique allows for the real-time, label-free detection of biomolecular interactions.

Surface Plasmon Resonance (SPR) for NSC243928-LY6K Binding Analysis

A detailed protocol for assessing the interaction between NSC243928 and LY6K is outlined below, based on published methodologies.[3]

Objective: To qualitatively and quantitatively assess the binding of NSC243928 to immobilized LY6K protein.

Materials:

-

Biacore 4000 SPR instrument (or equivalent)

-

CM5 sensor chip

-

Recombinant wild-type and mutant LY6K proteins

-

This compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Immobilization buffer: 10 mM sodium acetate (B1210297), pH 4.0

-

Running buffer: PBS-P (20 mM phosphate (B84403) buffer pH 7.4, 2.7 mM KCl, 137 mM NaCl, 0.05% surfactant P20)

-

Analyte solution: Various concentrations of NSC243928 in PBS-P supplemented with 5% DMSO

Procedure:

-

Sensor Chip Preparation: The CM5 sensor chip is activated for protein immobilization.

-

Protein Immobilization:

-

Wild-type and mutant LY6K proteins are immobilized onto flow spots 1 or 5 in flow cells 1 to 3 to a level of approximately 9000-16000 Response Units (RU) using standard amine coupling chemistry in the presence of 10 mM sodium acetate buffer (pH 4.0).[3]

-

Spot 3 of the flow cells is used as a reference spot, undergoing the same coupling chemistry without protein immobilization.[3]

-

-

Binding Analysis:

-

Data Analysis:

-

The sensorgrams are corrected by subtracting the signals from the reference spots and the blank injections (buffer with DMSO only).[3]

-

The resulting sensorgrams for each LY6K protein are plotted to qualitatively evaluate the binding of NSC243928.[3] A dose-dependent increase in the response signal upon injection of increasing concentrations of NSC243928 indicates binding.

-

SPR Experimental Workflow

Signaling Pathway Modulation

LY6K is implicated in several cancer-promoting signaling pathways, including the ERK/AKT and TGF-β pathways.[3][4][5] A key mechanism of action for NSC243928 is the disruption of a novel signaling axis involving LY6K and Aurora B kinase.[3][4] This interference leads to defects in mitosis and cytokinesis, ultimately triggering cancer cell death.

The binding of NSC243928 to LY6K inhibits the interaction between LY6K and Aurora B kinase. This disruption leads to a reduction in the phosphorylation of Aurora B and its downstream substrate, histone H3.[3] The functional consequences of this inhibition include failed cytokinesis, the formation of multinucleated cells, DNA damage, cellular senescence, and apoptosis.[3][4]

NSC243928 Signaling Pathway Disruption

Conclusion

This compound represents a promising anti-cancer agent that functions through direct binding to LY6K. Its ability to disrupt the LY6K-Aurora B signaling axis highlights a novel therapeutic strategy for cancers with high LY6K expression. The provided data on its biological activity and the detailed experimental protocol for assessing its binding affinity offer a solid foundation for further research and development of this compound as a targeted cancer therapy. Future studies to determine the precise binding kinetics and dissociation constant will further elucidate the molecular pharmacology of NSC243928.

References

- 1. Small Molecule Binds with Lymphocyte Antigen 6K to Induce Cancer Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lymphocyte antigen 6K signaling to aurora kinase promotes advancement of the cell cycle and the growth of cancer cells, which is inhibited by LY6K-NSC243928 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lymphocyte antigen 6K signaling to aurora kinase promotes advancement of the cell cycle and the growth of cancer cells, which is inhibited by LY6K-NSC243928 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

The Impact of NSC243928 on Triple-Negative Breast Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant challenge in oncology due to its aggressive nature and lack of targeted therapies.[1] The small molecule NSC243928 has emerged as a promising anti-cancer agent, demonstrating notable efficacy against TNBC cells. This technical guide provides an in-depth analysis of the mechanism of action of NSC243928, focusing on its induction of immunogenic cell death and its impact on key signaling pathways. The information presented herein is a synthesis of findings from key preclinical studies, intended to inform further research and drug development efforts in the field of TNBC therapeutics.

Core Mechanism of Action: LY6K-Dependent Immunogenic Cell Death

NSC243928 induces cell death in TNBC cells through a mechanism dependent on the high expression of Lymphocyte antigen 6K (LY6K), a cancer-testis protein.[2][3] The small molecule directly binds to LY6K, disrupting its signaling functions and leading to a specific form of cell death known as immunogenic cell death (ICD).[2][4] ICD is a unique mode of apoptosis that triggers an anti-tumor immune response.[2][5]

The hallmarks of ICD induced by NSC243928 in TNBC cells include the surface exposure of calreticulin (B1178941) (CRT) and the release of damage-associated molecular patterns (DAMPs) such as high mobility group box 1 (HMGB1) and adenosine (B11128) triphosphate (ATP).[2] These molecules act as "eat-me" signals and danger signals, respectively, to activate the innate immune system.

Quantitative Analysis of NSC243928's Effects

The following tables summarize the quantitative data from key in vitro and in vivo studies on the effects of NSC243928 on TNBC cells.

Table 1: In Vitro Induction of Immunogenic Cell Death Markers by NSC243928

| Cell Line | Treatment | Concentration (µM) | Outcome | Reference |

| E0771 | NSC243928 | 10 | Increased Calreticulin Surface Expression | [2] |

| 4T1 | NSC243928 | 10 | Increased Calreticulin Surface Expression | [2] |

| E0771 | NSC243928 | 10 | Increased HMGB1 Release | [2] |

| 4T1 | NSC243928 | 10 | Increased HMGB1 Release | [2] |

| E0771 | NSC243928 | 10 | Increased Extracellular ATP Release | [2] |

| 4T1 | NSC243928 | 10 | Increased Extracellular ATP Release | [2] |

Table 2: In Vivo Anti-Tumor Efficacy of NSC243928

| Tumor Model | Treatment | Dosage | Outcome | Reference |

| E0771 | NSC243928 | 50 mg/kg | Significant reduction in tumor growth and weight | [1] |

| 4T1 | NSC243928 | 50 mg/kg | Significant reduction in tumor growth and weight | [1] |

Table 3: Modulation of Immune Cell Populations by NSC243928 in Vivo

| Tumor Model | Immune Cell Population | Effect of NSC243928 | Reference |

| E0771 & 4T1 | Patrolling Monocytes | Increased Infiltration | [3] |

| E0771 | NKT Cells | Increased Infiltration | [3] |

| E0771 | B1 Cells | Increased Infiltration | [3] |

| E0771 & 4T1 | PMN-MDSCs | Decreased Levels | [3] |

Signaling Pathways Modulated by NSC243928

The primary signaling pathway disrupted by NSC243928 in TNBC cells is initiated by its binding to LY6K. This interaction inhibits the LY6K-mediated signaling to Aurora B kinase, a key regulator of mitosis and cytokinesis.[4] The downstream consequences of this inhibition include:

-

G2/M Phase Cell Cycle Arrest: Disruption of Aurora B kinase function leads to a halt in the cell cycle at the G2/M transition.[4]

-

Failed Cytokinesis: Cells are unable to complete the final stage of cell division, resulting in multinucleated cells.[4]

-

DNA Damage and Senescence: The mitotic disruption triggers a DNA damage response, leading to cellular senescence.[4]

-

Apoptosis: Ultimately, the accumulated cellular stress and DNA damage induce programmed cell death.[4]

While the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a well-established driver of TNBC progression, current research has not yet provided direct evidence of its modulation by NSC243928.[6][7][8]

Caption: Signaling pathway of NSC243928 in TNBC cells.

Experimental Protocols

Cell Lines and Culture

-

E0771 and 4T1 cells: These murine TNBC cell lines are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.[2]

-

BT549 cells: This human TNBC cell line is maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.[4]

In Vitro Assays

1. Calreticulin (CRT) Surface Exposure Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Lymphocyte antigen 6K signaling to aurora kinase promotes advancement of the cell cycle and the growth of cancer cells, which is inhibited by LY6K-NSC243928 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive review of drug-mediated ICD inhibition of breast cancer: mechanism, status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Targeting STAT3 in Triple Negative Breast Cancer Using GSK3ꞵ and Integ" by Emily A. Pratt [scholars.unh.edu]

- 7. A high-affinity small-molecule inhibitor of STAT3 against triple-negative breast cancer | BioWorld [bioworld.com]

- 8. STAT3 as a potential therapeutic target in triple negative breast cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NSC243928 Mesylate and its Induction of Immunogenic Cell Death

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC243928 mesylate, a small molecule inhibitor of Lymphocyte antigen 6K (LY6K), has emerged as a promising anti-cancer agent with the ability to induce immunogenic cell death (ICD).[1] This dual mechanism of action—direct cytotoxicity and stimulation of a robust anti-tumor immune response—positions NSC243928 as a compelling candidate for further development in immuno-oncology, particularly for cancers with high LY6K expression, such as triple-negative breast cancer.[1][2] This technical guide provides a comprehensive overview of the core scientific principles underlying NSC243928's activity, detailing its mechanism of action, the signaling pathways it modulates, and the experimental data supporting its role as an ICD inducer. Detailed experimental protocols for key assays and structured data summaries are provided to facilitate the replication and extension of these findings.

Introduction to this compound and Immunogenic Cell Death

NSC243928 is a small molecule that has been identified as a specific binder of LY6K, a protein highly expressed in various solid tumors and associated with poor survival outcomes.[3][4][5] The interaction of NSC243928 with LY6K disrupts critical cellular processes, leading to cancer cell death.[4][5] Beyond its direct cytotoxic effects, NSC243928 has been shown to induce a specific form of regulated cell death known as immunogenic cell death (ICD).[1]

ICD is a unique mode of cell death that is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system.[1] These DAMPs include the surface exposure of calreticulin (B1178941) (CRT), the secretion of adenosine (B11128) triphosphate (ATP), and the release of high mobility group box 1 (HMGB1).[1] The presence of these molecules in the tumor microenvironment facilitates the recruitment and activation of dendritic cells (DCs), leading to the priming of tumor-specific T cells and the generation of a potent and lasting anti-tumor immunity.[6]

Mechanism of Action and Signaling Pathways

The anti-cancer activity of NSC243928 is initiated by its binding to LY6K.[1] LY6K plays a role in mitosis and cytokinesis through its interaction with Aurora B kinase.[3][4][5] The binding of NSC243928 to LY6K disrupts the LY6K-Aurora B signaling axis, leading to a cascade of events that culminate in cell death and the induction of ICD.[4][5]

Signaling Pathway of NSC243928-Induced Cell Death and ICD:

Caption: NSC243928 binds to LY6K, disrupting mitosis and leading to apoptosis and ICD.

Quantitative Data on NSC243928-Induced ICD

The induction of ICD by NSC243928 has been quantified in triple-negative breast cancer cell lines, E0771 and 4T1. The following tables summarize the key findings.

Table 1: Calreticulin (CRT) Exposure in E0771 and 4T1 Cells Treated with NSC243928.

| Cell Line | Treatment | Concentration (µM) | % CRT Positive Cells (Approx.) |

| E0771 | Control | 0 | ~5% |

| NSC243928 | 2.5 | ~15% | |

| NSC243928 | 5 | ~25% | |

| Doxorubicin (Positive Control) | 1 | ~30% | |

| 4T1 | Control | 0 | ~2% |

| NSC243928 | 5 | ~8% | |

| NSC243928 | 10 | ~15% | |

| Doxorubicin (Positive Control) | 1 | ~20% |

Data are estimated from graphical representations in Selvanesan et al., Cancers (Basel), 2023.

Table 2: Extracellular ATP Release from E0771 and 4T1 Cells Treated with NSC243928.

| Cell Line | Treatment | Concentration (µM) | Relative Luminescence Units (RLU) (Approx.) |

| E0771 | Control | 0 | ~2,000 |

| NSC243928 | 2.5 | ~4,000 | |

| NSC243928 | 5 | ~6,000 | |

| Doxorubicin (Positive Control) | 1 | ~7,000 | |

| 4T1 | Control | 0 | ~1,000 |

| NSC243928 | 5 | ~2,500 | |

| NSC243928 | 10 | ~4,000 | |

| Doxorubicin (Positive Control) | 1 | ~5,000 |

Data are estimated from graphical representations in Selvanesan et al., Cancers (Basel), 2023.

Table 3: HMGB1 Release from E0771 and 4T1 Cells Treated with NSC243928.

| Cell Line | Treatment | Concentration (µM) | HMGB1 in Conditioned Medium |

| E0771 | Control | 0 | Baseline |

| NSC243928 | 5 | Increased | |

| 4T1 | Control | 0 | Baseline |

| NSC243928 | 10 | Increased |

Qualitative assessment based on Western blot data from Selvanesan et al., Cancers (Basel), 2023.

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings. The following sections provide protocols for the key experiments used to characterize NSC243928-induced ICD.

Calreticulin (CRT) Exposure Assay by Flow Cytometry

This protocol describes the detection of surface-exposed CRT on tumor cells following treatment with NSC243928.

Caption: Workflow for assessing cell surface calreticulin exposure via flow cytometry.

Protocol:

-

Cell Seeding: Seed E0771 or 4T1 cells in a 6-well plate at a density that allows for sub-confluency at the time of harvest.

-

Treatment: Treat cells with increasing concentrations of NSC243928 (e.g., 2.5 µM and 5 µM for E0771; 5 µM and 10 µM for 4T1) for the desired time (e.g., 24-48 hours). Include a vehicle control and a positive control for ICD (e.g., 1 µM Doxorubicin).

-

Cell Harvest: Gently detach cells using a non-enzymatic cell dissociation solution. Transfer cells to FACS tubes and wash with cold PBS.

-

Staining: Resuspend cells in FACS buffer (PBS with 1% BSA). Add a primary antibody against CRT and a viability dye (to exclude dead cells from the analysis). Incubate on ice for 30-60 minutes in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Gate on the live cell population using the viability dye. Within the live cell gate, quantify the percentage of CRT-positive cells.

HMGB1 Release Assay by Western Blot

This protocol details the detection of HMGB1 in the conditioned medium of NSC243928-treated cells.

Caption: Western blot workflow for detecting extracellular HMGB1.

Protocol:

-

Cell Culture: Seed cells and, once attached, replace the medium with serum-free medium before treatment.

-

Treatment: Treat cells with NSC243928 as described for the CRT assay.

-

Collect Conditioned Medium: After the treatment period, collect the cell culture supernatant.

-

Protein Concentration: Concentrate the proteins in the supernatant using a suitable method (e.g., centrifugal filter units).

-

SDS-PAGE and Transfer: Separate the concentrated proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with a primary antibody against HMGB1 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Analyze the intensity of the bands corresponding to HMGB1. A Ponceau S stain of the membrane can be used to verify equal protein loading.

Extracellular ATP Secretion Assay

This protocol outlines the measurement of ATP in the cell culture supernatant using a luciferase-based assay.

Caption: Workflow for quantifying extracellular ATP using a luminescence-based assay.

Protocol:

-

Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence readings.

-

Treatment: Treat cells with NSC243928 as previously described.

-

Supernatant Collection: After treatment, carefully collect the supernatant from each well.

-

Assay: Use a commercial luciferase-based ATP assay kit. Follow the manufacturer's instructions to prepare the reaction reagent.

-

Measurement: Add the assay reagent to the collected supernatants. Measure the luminescence using a plate reader.

-

Quantification: Generate an ATP standard curve to convert the relative luminescence units (RLU) to ATP concentrations.

In Vivo Anti-Tumor Immune Response

Treatment with NSC243928 in syngeneic mouse models of breast cancer (E0771 and 4T1) has been shown to reduce tumor burden and modulate the tumor immune microenvironment.[1]

Key In Vivo Findings:

-

Tumor Growth Inhibition: NSC243928 treatment significantly reduces tumor growth in both E0771 and 4T1 tumor models.[1]

-

Immune Cell Infiltration: Immunophenotyping of tumor isografts revealed changes in the immune cell populations.[1]

-

In E0771 tumors, NSC243928 treatment led to an increase in B-cells, dendritic cells, mast cells, and NK cells, with a decrease in the monocyte population.[1]

-

In 4T1 tumors, an increase in mast and NK cells was observed.[1]

-

In both models, NSC243928 treatment resulted in an increase in patrolling monocytes and a decrease in polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs).[1]

-

Conclusion and Future Directions

This compound is a novel anti-cancer agent that induces cell death in a LY6K-dependent manner and stimulates a potent anti-tumor immune response through the induction of immunogenic cell death.[1][2] The data presented in this guide highlight its potential as a valuable tool in cancer immunotherapy. Further research is warranted to fully elucidate the molecular mechanisms connecting the disruption of the LY6K-Aurora B axis to the induction of endoplasmic reticulum stress and the subsequent emission of DAMPs. Additionally, exploring the efficacy of NSC243928 in combination with other immunotherapies, such as immune checkpoint inhibitors, could pave the way for novel and more effective cancer treatment strategies. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to investigate the immuno-oncological properties of NSC243928 and other potential ICD inducers.

References

- 1. NSC243928 Treatment Induces Anti-Tumor Immune Response in Mouse Mammary Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NSC243928 Treatment Induces Anti-Tumor Immune Response in Mouse Mammary Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lymphocyte antigen 6K signaling to aurora kinase promotes advancement of the cell cycle and the growth of cancer cells, which is inhibited by LY6K-NSC243928 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. Lymphocyte antigen 6K signaling to aurora kinase promotes advancement of the cell cycle and the growth of cancer cells, which is inhibited by LY6K-NSC243928 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detecting exosomal HMGB1 for ICD research - News - Company - arigo Biolaboratories [arigobio.com]

An In-depth Technical Guide to the NSC243928 Signaling Pathway in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC243928 is a small molecule inhibitor that has demonstrated significant anti-cancer properties by targeting the lymphocyte antigen 6K (LY6K), a protein overexpressed in a variety of solid tumors and associated with poor prognosis.[1][2] This technical guide provides a comprehensive overview of the NSC243928 signaling pathway in cancer cells, detailing its mechanism of action, downstream effects, and potential therapeutic applications. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows to facilitate further research and drug development in this area.

Introduction to LY6K as a Therapeutic Target

Lymphocyte antigen 6K (LY6K) is a glycosylphosphatidylinositol (GPI)-anchored protein that is typically expressed in the testes.[1] However, its expression is significantly elevated in numerous cancers, including breast, ovarian, lung, head and neck, and gastrointestinal cancers.[1] High LY6K expression is correlated with poor survival outcomes, making it an attractive target for cancer therapy.[1] LY6K has been implicated in promoting cancer cell growth and survival through the ERK/AKT and TGF-β signaling pathways.[1][2]

NSC243928: A Specific LY6K-binding Small Molecule

NSC243928 was identified from the National Cancer Institute's small molecule library as a direct binder of LY6K through surface plasmon resonance (SPR) screening.[3][4] This binding is specific to LY6K, with no significant interaction observed with other LY6 family members like LY6D or LY6E.[3][4]

The Core Signaling Pathway of NSC243928

The primary mechanism of action of NSC243928 involves its direct binding to LY6K, which disrupts the downstream signaling cascade that promotes cancer cell proliferation and survival. The key steps in the NSC243928 signaling pathway are as follows:

-

Binding to LY6K: NSC243928 directly interacts with LY6K, likely inducing a conformational change or sterically hindering its interaction with downstream effectors.[1]

-

Disruption of the LY6K-Aurora B Kinase Axis: The binding of NSC243928 to LY6K disrupts the interaction between LY6K and Aurora B kinase.[1][2]

-

Inhibition of Aurora B Kinase Activity: This disruption leads to a reduction in the phosphorylation of Aurora B kinase at threonine 232 (T232).[1]

-

Decreased Histone H3 Phosphorylation: As a direct substrate of Aurora B kinase, the phosphorylation of Histone H3 at serine 10 (S10) is subsequently decreased.[1][5]

-

Cell Cycle Arrest: The inhibition of the Aurora B/Histone H3 axis leads to a G2/M phase cell cycle arrest.[1]

-

Induction of Apoptosis: Prolonged cell cycle arrest and cellular stress ultimately trigger apoptosis, leading to cancer cell death.[1]

Signaling Pathway Diagram

References

- 1. Lymphocyte antigen 6K signaling to aurora kinase promotes advancement of the cell cycle and the growth of cancer cells, which is inhibited by LY6K-NSC243928 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lymphocyte antigen 6K signaling to aurora kinase promotes advancement of the cell cycle and the growth of cancer cells, which is inhibited by LY6K-NSC243928 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule Binds with Lymphocyte Antigen 6K to Induce Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Binds with Lymphocyte Antigen 6K to Induce Cancer Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone H3 serine 10 phosphorylation by Aurora B causes HP1 dissociation from heterochromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of NSC243928's Interaction with LY6K: A Technical Guide

For Immediate Release

Bethesda, MD - A comprehensive understanding of the structural basis for the interaction between the small molecule NSC243928 and the Lymphocyte Antigen 6K (LY6K) protein is crucial for the development of targeted cancer therapies. This technical guide provides an in-depth analysis of this interaction, drawing upon key findings from recent research to inform researchers, scientists, and drug development professionals.

LY6K, a GPI-linked protein, is overexpressed in a multitude of solid tumors, including breast, ovarian, lung, and pancreatic cancers, and its elevated expression is often correlated with poor patient outcomes.[1][2][3][4] The small molecule NSC243928 has been identified as a direct binder of LY6K, leading to cancer cell death and positioning it as a promising candidate for therapeutic development.[3][4][5] This document synthesizes the available quantitative data, experimental methodologies, and signaling pathway visualizations to provide a detailed overview of the NSC243928-LY6K interaction.

Quantitative Analysis of the NSC243928-LY6K Interaction

The binding affinity of NSC243928 for LY6K has been quantitatively characterized using surface plasmon resonance (SPR). This technique measures the real-time interaction between a ligand (NSC243928) and an analyte (LY6K) immobilized on a sensor surface. The key quantitative parameter derived from these studies is the equilibrium dissociation constant (KD), which indicates the strength of the binding interaction.

| Compound | Target Protein | Binding Affinity (KD) | Chi2 T-test (p-value) | Method |

| NSC243928 | LY6K | 1.9 μM ± 0.5 | 0.00365 | Surface Plasmon Resonance (SPR) |

Table 1: Quantitative binding data for the interaction of NSC243928 with LY6K. The data demonstrates a specific and moderate affinity of NSC243928 for LY6K.[6]

Experimental Protocols

The following section details the key experimental methodologies employed to elucidate the interaction between NSC243928 and LY6K.

Recombinant Protein Expression and Purification

The production of recombinant LY6K protein is a foundational step for in vitro binding assays.

Protocol:

-

Cloning: The mature form of human LY6K is cloned into a pET24a vector containing an N-terminal His-tag.[7]

-

Expression: The expression vector is transformed into BL21(DE3) Escherichia coli. Protein expression is induced with an appropriate agent (e.g., IPTG).[7]

-

Purification:

-

Bacterial pellets are lysed, and the soluble fraction is collected.

-

The His-tagged LY6K protein is purified using a nickel-nitrilotriacetic acid (Ni-NTA) resin.[7]

-

The protein is eluted using a high concentration of imidazole.[6]

-

The eluted protein is dialyzed in a suitable buffer, such as phosphate-buffered saline (PBS).[6]

-

-

Verification: The purity and expected molecular weight of the recombinant protein are confirmed by SDS-PAGE.[5][7]

Surface Plasmon Resonance (SPR) Assay

SPR is utilized to measure the direct binding of NSC243928 to LY6K.

Protocol:

-

Immobilization: Purified recombinant LY6K protein is immobilized on a sensor chip (e.g., a CM5 chip).

-

Binding Analysis:

-

Data Analysis:

-

The steady-state binding responses are plotted against the compound concentrations.

-

A non-linear hyperbolic fit is applied to the data to determine the equilibrium dissociation constant (KD).[6]

-

Specificity is assessed by performing the same assay with other LY6 family proteins, such as LY6D and LY6E, which should show no significant binding.[3][4][5]

-

Cell Viability Assay

To assess the biological consequence of the NSC243928-LY6K interaction, cell viability assays are performed.

Protocol:

-

Cell Seeding: Cancer cell lines with known LY6K expression levels (e.g., MDA-MB-231) are seeded in 96-well plates.[5]

-

Treatment: Cells are treated with a specific concentration of NSC243928 (e.g., 2 µM) for a defined period (e.g., 24-72 hours).[5][6]

-

Viability Measurement: Cell viability is assessed using a suitable assay, such as the CellTiter-Blue (CTB) assay, according to the manufacturer's instructions.[5]

-

LY6K Dependence: To confirm that the effect of NSC243928 is dependent on LY6K, the assay is repeated in cells where LY6K expression has been knocked down (e.g., using shRNA).[5]

Visualizing the Molecular Pathways

The interaction of NSC243928 with LY6K disrupts downstream signaling pathways, leading to anti-cancer effects. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow.

Workflow for characterizing the NSC243928-LY6K interaction.

NSC243928 inhibits the LY6K-Aurora B signaling axis.

Structural Basis of Interaction and Downstream Consequences

While a co-crystal structure of the NSC243928-LY6K complex is not yet publicly available, molecular docking and dynamics simulations have provided insights into the potential binding mode.[6][8] These computational models suggest that NSC243928 binds to a specific pocket on the LY6K protein.[6] This interaction is selective, as NSC243928 does not exhibit significant binding to other LY6 family members like LY6D and LY6E.[3][4][5][9]

The binding of NSC243928 to LY6K has profound biological consequences. Research has demonstrated that this interaction disrupts the LY6K-Aurora B kinase signaling axis, which is critical for mitotic progression.[1][2][10] This disruption leads to failed cytokinesis, the formation of multinucleated cells, DNA damage, and ultimately, senescence and apoptosis in cancer cells.[1][2][10] The activity of NSC243928 is dependent on the expression of LY6K, highlighting the targeted nature of this small molecule.[5][10]

References

- 1. Lymphocyte antigen 6K signaling to aurora kinase promotes advancement of the cell cycle and the growth of cancer cells, which is inhibited by LY6K-NSC243928 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Small Molecule Binds with Lymphocyte Antigen 6K to Induce Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Binds with Lymphocyte Antigen 6K to Induce Cancer Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. WO2019094788A1 - Compounds for inhibiting ly6k and methods of using same - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of fluorophore labeled or biotinylated anticancer small molecule NSC243928 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

The Impact of NSC243928 Mesylate on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC243928 mesylate, a small molecule inhibitor, has emerged as a promising anti-cancer agent, particularly for malignancies with high expression of Lymphocyte antigen 6K (LY6K), such as triple-negative breast cancer.[1][2] This technical guide provides an in-depth analysis of the mechanism by which this compound influences cell cycle progression. The core of its action lies in the disruption of the LY6K-Aurora B signaling axis, a critical pathway for mitotic regulation.[1] This interference leads to a significant G2/M phase arrest, ultimately triggering downstream events such as failed cytokinesis, formation of multinucleated cells, DNA damage, cellular senescence, and apoptosis.[1] This document details the underlying signaling pathways, presents quantitative data on cell cycle distribution, and outlines the experimental protocols utilized to elucidate these effects.

Mechanism of Action: Disruption of the LY6K-Aurora B Signaling Pathway

NSC243928 exerts its effect on the cell cycle by directly binding to LY6K, a GPI-linked protein whose expression is significantly associated with poor survival outcomes in numerous solid cancers.[1][2] This binding event disrupts the interaction between LY6K and Aurora B kinase, a key regulator of mitosis and cytokinesis.[1]

The LY6K-Aurora B signaling cascade is integral for the proper phosphorylation of histone H3, a crucial event for chromosomal condensation and segregation during mitosis. By inhibiting this pathway, NSC243928 effectively halts cells in the G2/M phase of the cell cycle. Evidence for this includes the observed loss of phosphorylation of Aurora B kinase and its substrate, histone H3, coupled with an accumulation of cyclin A in cells treated with NSC243928.[1]

The downstream consequences of this G2/M arrest are severe for cancer cells, leading to mitotic catastrophe characterized by failed cell division (cytokinesis), the emergence of cells with multiple nuclei, and substantial DNA damage.[1] These cellular insults can then activate pathways leading to programmed cell death (apoptosis) or a state of irreversible growth arrest known as senescence.[1]

Below is a diagram illustrating the proposed signaling pathway and the inhibitory effect of NSC243928.

Quantitative Analysis of Cell Cycle Distribution

The induction of G2/M arrest by NSC243928 has been quantified using flow cytometry. The following table summarizes the effects of NSC243928 on the cell cycle phase distribution in cancer cells.

| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Cancer Cells | Control (0 hr serum) | 85 | 5 | 10 |

| Cancer Cells | Control (4 hr serum) | 60 | 30 | 10 |

| Cancer Cells | Control (24 hr serum) | 55 | 25 | 20 |

| Cancer Cells | NSC243928 (4 hr) | 50 | 20 | 30 |

| Cancer Cells | NSC243928 (24 hr) | 30 | 15 | 55 |

Data is adapted from patent WO2019094788A1, Figure 9. The specific cancer cell line was not explicitly named in the figure description but is representative of cells sensitive to NSC243928.

As the data indicates, treatment with NSC243928 leads to a time-dependent decrease in the percentage of cells in the G1 and S phases, with a corresponding and significant accumulation of cells in the G2/M phase. After 24 hours of treatment, over half of the cell population is arrested in the G2/M phase.

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Triple-negative breast cancer cell lines (e.g., MDA-MB-231, Hs578t) or other cancer cell lines with high LY6K expression are suitable for these experiments.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: this compound is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. Further dilutions are made in the cell culture medium to achieve the desired final concentrations.

-

Treatment Protocol: For cell cycle analysis, cells are typically seeded in 6-well plates. To synchronize the cells, they can be serum-starved overnight. Subsequently, the medium is replaced with a complete medium containing either NSC243928 at various concentrations or the vehicle control (DMSO). Cells are then incubated for different time points (e.g., 4, 24 hours) before harvesting for analysis.

Cell Cycle Analysis by Flow Cytometry

The following workflow outlines the key steps for analyzing cell cycle distribution following NSC243928 treatment.

-

Cell Harvesting: After the designated treatment period, the culture medium is removed, and cells are washed with Phosphate-Buffered Saline (PBS). Cells are then detached using trypsin-EDTA.

-

Fixation: The detached cells are collected by centrifugation and the cell pellet is resuspended in ice-cold PBS. While gently vortexing, ice-cold 70% ethanol (B145695) is added dropwise to fix the cells. Fixation is typically carried out for at least 2 hours at 4°C.

-

Staining: The fixed cells are washed with PBS to remove the ethanol. The cell pellet is then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is included to prevent the staining of double-stranded RNA. The cells are incubated in the staining solution in the dark.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

-

Data Analysis: The data is analyzed using cell cycle analysis software (e.g., ModFit LT, FlowJo). The software generates a histogram of DNA content, from which the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases can be calculated.

Conclusion

This compound represents a targeted therapeutic strategy that leverages the dependency of certain cancers on the LY6K signaling pathway. Its ability to induce a robust G2/M cell cycle arrest through the inhibition of the LY6K-Aurora B axis highlights a specific vulnerability in cancer cells with high LY6K expression. The consequent induction of mitotic catastrophe and apoptosis underscores the potential of NSC243928 as a potent anti-neoplastic agent. The methodologies and data presented in this guide provide a comprehensive overview for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of NSC243928.

References

Preliminary Studies on the Anti-Tumor Immunity of NSC243928: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the preliminary findings on the anti-tumor immune effects of the small molecule NSC243928. The information presented is primarily based on a key study investigating its efficacy in mouse models of triple-negative breast cancer. This document provides an in-depth look at the compound's mechanism of action, its impact on the tumor microenvironment, and the experimental methodologies used in these initial studies.

Core Mechanism of Action

NSC243928 is an anti-cancer agent that induces cell death in triple-negative breast cancer cells in a manner dependent on the Lymphocyte antigen 6K (LY6K) protein.[1][2] LY6K is a cancer-testis protein highly expressed in a significant percentage of triple-negative breast cancers and is associated with poor prognosis.[3][4] The interaction of NSC243928 with LY6K disrupts several critical signaling pathways involved in cancer cell proliferation and survival, including the ERK-AKT and TGF-β pathways.[4][5][6] A primary mechanism of NSC243928 is the disruption of the LY6K-aurora B kinase signaling axis, which leads to mitotic failure, multinucleation, DNA damage, cellular senescence, and ultimately, apoptosis of the cancer cells.[4][5]

A crucial aspect of NSC243928's anti-tumor effect is its ability to induce immunogenic cell death (ICD).[1][2][3] ICD is a form of regulated cell death that activates an adaptive immune response against dead-cell antigens. This process is characterized by the surface exposure of calreticulin (B1178941) (CRT) and the release of danger-associated molecular patterns (DAMPs) such as high mobility group box 1 (HMGB1) and ATP.[3]

In Vivo Anti-Tumor Efficacy

In preclinical studies using syngeneic mouse mammary tumor models (4T1 and E0771), NSC243928 treatment has been shown to significantly reduce tumor growth rate and weight.[1][3] This anti-tumor effect is attributed to both the direct cytotoxic effects on cancer cells and the induction of a systemic anti-tumor immune response.[1]

Modulation of the Tumor Immune Microenvironment

NSC243928 treatment leads to a significant alteration in the composition of immune cells within the tumor microenvironment.[1][3] The key observed changes include:

-

Increased Infiltration of Anti-Tumor Immune Cells:

-

Patrolling Monocytes: A significant increase in these non-classical monocytes (CD11b+, Ly6C-low, Ly6G-) was observed in both the 4T1 and E0771 tumor models.[3] Patrolling monocytes are known for their role in immune surveillance and recruitment of NK cells.[3]

-

NKT Cells: An increase in Natural Killer T (NKT) cells was noted, which are crucial for bridging the innate and adaptive immune systems.[1][2][7]

-

B1 Cells: These cells, part of the innate-like lymphocyte population, were also found to be increased.[1][2][7]

-

-

Decreased Immunosuppressive Cells:

These changes in the tumor immune infiltrate suggest that NSC243928 can shift the balance from an immunosuppressive to an anti-tumorigenic microenvironment.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary studies on NSC243928.

Table 1: In Vivo Tumor Growth Inhibition

| Tumor Model | Treatment Group | Outcome | Result |

| 4T1 | NSC243928 | Tumor Growth Rate | Significant reduction |

| 4T1 | NSC243928 | Tumor Weight | Significant reduction |

| E0771 | NSC243928 | Tumor Growth Rate | Significant reduction |

| E0771 | NSC243928 | Tumor Weight | Significant reduction |

Table 2: Modulation of Intra-tumoral Immune Cell Populations

| Tumor Model | Immune Cell Type | Effect of NSC243928 |

| 4T1 & E0771 | Patrolling Monocytes | Increased |

| 4T1 & E0771 | NKT Cells | Increased |

| 4T1 & E0771 | B1 Cells | Increased |

| 4T1 & E0771 | PMN-MDSCs | Decreased |

Experimental Protocols

This section details the methodologies for the key experiments cited in the preliminary studies of NSC243928.

Immunogenic Cell Death (ICD) Assay

-

Cell Lines: 4T1 and E0771 murine breast cancer cells.

-

Treatment: Cells were treated with varying concentrations of NSC243928.

-

Calreticulin (CRT) Exposure:

-

Treated cells were stained with an antibody against CRT.

-

The surface expression of CRT was quantified using flow cytometry. An increase in CRT on the cell surface is an indicator of ICD.

-

-

HMGB1 and ATP Release:

-

Supernatants from treated cells were collected.

-

The levels of extracellular HMGB1 and ATP were measured using ELISA and a luminometry-based ATP assay kit, respectively.

-

Syngeneic Mouse Tumor Models

-

Animal Models: BALB/c mice for the 4T1 tumor model and C57BL/6 mice for the E0771 tumor model.

-

Tumor Cell Implantation: 4T1 or E0771 cells were injected into the mammary fat pad of the respective mouse strains.

-

Treatment Regimen: Once tumors reached a palpable size, mice were treated with either vehicle control or NSC243928. The specific dosage and schedule would be as described in the primary study.

-

Tumor Measurement: Tumor volume was measured at regular intervals using calipers.

-

Endpoint Analysis: At the end of the study, tumors were excised and weighed.

Immunophenotyping by Flow Cytometry

-

Sample Preparation: Tumors were harvested, mechanically and enzymatically digested to create single-cell suspensions.

-

Antibody Staining: The single-cell suspensions were stained with a panel of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., CD45, CD11b, Ly6G, Ly6C, NK1.1, CD3, CD19, etc.).

-

Data Acquisition and Analysis: Stained cells were analyzed on a multi-color flow cytometer. The data was then analyzed using appropriate software to identify and quantify different immune cell populations within the tumor.

Visualizations

Experimental Workflow for In Vivo Studies

Caption: Workflow of in vivo experiments to assess NSC243928 anti-tumor immunity.

Proposed Signaling Pathway of NSC243928 Action

Caption: Proposed mechanism of NSC243928-induced anti-tumor immunity via LY6K inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. NSC243928 Treatment Induces Anti-Tumor Immune Response in Mouse Mammary Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NSC243928 Treatment Induces Anti-Tumor Immune Response in Mouse Mammary Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. Lymphocyte antigen 6K signaling to aurora kinase promotes advancement of the cell cycle and the growth of cancer cells, which is inhibited by LY6K-NSC243928 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

NSC243928: A Deep Dive into Apoptosis Induction in Tumor Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC243928 has emerged as a promising small molecule with potent anti-cancer properties, primarily through the induction of apoptosis in various tumor models, with notable efficacy in triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and detailed experimental protocols related to NSC243928-induced apoptosis. The primary mechanism of action involves the direct binding to Lymphocyte antigen 6K (LY6K), leading to the disruption of the LY6K-Aurora B kinase signaling axis. This disruption culminates in cell cycle arrest, DNA damage, and the activation of the intrinsic apoptotic pathway, alongside the induction of immunogenic cell death (ICD), suggesting a dual role in directly killing cancer cells and stimulating an anti-tumor immune response.

Core Mechanism of Action: Targeting the LY6K-Aurora B Kinase Axis

NSC243928 exerts its pro-apoptotic effects by directly targeting LY6K, a protein highly expressed in several cancers and associated with poor prognosis. The binding of NSC243928 to LY6K disrupts its interaction with and activation of Aurora B kinase, a key regulator of mitosis. This interference leads to a cascade of cellular events culminating in apoptosis.

Signaling Pathway of NSC243928-Induced Apoptosis

Quantitative Data on NSC243928 Activity

The efficacy of NSC243928 has been quantified across various cancer cell lines, demonstrating a potent cytotoxic and pro-apoptotic effect.

Table 1: IC50 Values of NSC243928 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| 4T1 | Murine Breast Cancer | ~2 | MTT Assay | [1] |

| BT549 | Human Triple-Negative Breast Cancer | Not explicitly stated, but effective at low µM concentrations | Western Blot | [1] |

| Hs578T | Human Triple-Negative Breast Cancer | Not explicitly stated, but effective at low µM concentrations | Western Blot | [1] |

| E0771 | Murine Breast Cancer | Not explicitly stated, but effective at low µM concentrations | Immunofluorescence, ATP Assay | [2] |

Table 2: Quantitative Effects of NSC243928 on Apoptosis and Signaling Molecules

| Parameter | Cell Line(s) | Treatment Condition | Observed Effect | Reference |

| Apoptosis | 4T1, E0771 | Dose-dependent | Increased percentage of apoptotic cells | [2] |

| p-Aurora B (Thr232) | 4T1, BT549, Hs578T | Increasing concentrations | Reduced phosphorylation | [1] |

| p-Histone H3 (Ser10) | 4T1, BT549, Hs578T | Increasing concentrations | Reduced phosphorylation | [1] |

| γH2A.X (p-Ser139) | 4T1, BT549 | Increasing concentrations | Increased phosphorylation | [1] |

| p-CHK1 (Ser345) | 4T1, BT549 | Increasing concentrations | Increased phosphorylation | [1] |

| Cleaved Caspase-3/7 | 4T1, BT549 | Increasing concentrations | Increased levels | [1] |

| Cleaved PARP | 4T1, BT549 | Increasing concentrations | Increased levels | [1] |

| Calreticulin (CRT) Exposure | 4T1, E0771 | Dose-dependent | Increased surface expression | [2] |

| Extracellular ATP Release | 4T1, E0771 | Dose-dependent | Increased levels | [2] |

| HMGB1 Release | 4T1, E0771 | Dose-dependent | Increased extracellular levels | [2] |

Detailed Experimental Protocols

The following protocols are adapted from methodologies reported in the literature for studying the effects of NSC243928.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of NSC243928 on cancer cells and to calculate the IC50 value.

Procedure:

-

Seed cells (e.g., 4T1, BT549, Hs578T) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of NSC243928 (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) and a vehicle control (DMSO) for 48 to 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Apoptosis and Signaling Markers